molecular formula C19H25N3O4S B2596159 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105206-83-4

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2596159
CAS No.: 1105206-83-4
M. Wt: 391.49
InChI Key: KEONPMYQFUZICZ-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, an oxalamide group, and a dioxidoisothiazolidinyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxalamide group: This step often involves the reaction of oxalyl chloride with amines under controlled conditions.

    Incorporation of the dioxidoisothiazolidinyl group: This can be done through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c23-18(20-11-10-15-6-2-1-3-7-15)19(24)21-16-8-4-9-17(14-16)22-12-5-13-27(22,25)26/h4,6,8-9,14H,1-3,5,7,10-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEONPMYQFUZICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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